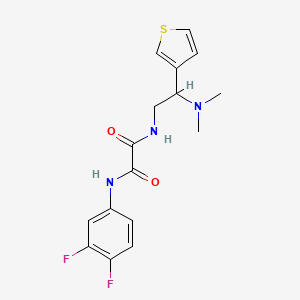

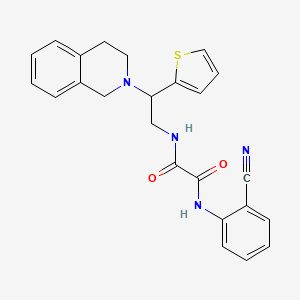

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as DTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DTA-1 belongs to the class of immunomodulatory drugs that can stimulate the immune system to fight against cancer and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Detection of Metal Ions and Amino Acids

The research on fluorescent probes based on polythiophene derivatives, including substances similar to N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, demonstrates their application in detecting metal ions like Hg2+ and Cu2+ and amino acids. These polymers show high selectivity and sensitivity towards specific metal ions in aqueous solutions, suggesting potential for environmental monitoring and biochemical applications (Guo et al., 2014).

Alzheimer's Disease Research

A derivative of N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide was used in the study of Alzheimer's disease. This research involved the localization of neurofibrillary tangles and beta-amyloid plaques in living patients, demonstrating the compound's potential as a diagnostic tool for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Synthetic Chemistry Applications

The compound's variants have been utilized in synthetic chemistry. For example, the reaction involving a similar compound resulted in the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating its role in creating useful chemical intermediates (Obydennov et al., 2013).

Novel Synthetic Methodologies

Innovative synthetic methods have been developed using similar compounds. One such method involves a one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the compound's versatility in creating diverse chemical structures (Mamedov et al., 2016).

Insecticide Development

Research on flubendiamide, which shares structural similarities with N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, has shown its effectiveness as a novel insecticide. It exhibits strong activity against lepidopterous pests, including resistant strains, suggesting potential agricultural applications (Tohnishi et al., 2005).

Biomembrane Studies

In biomembrane research, compounds like N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide have been used to study the coupling between surface charge and hydration in biomembranes. This highlights its potential in biophysical research and understanding cellular mechanisms (Duportail et al., 2004).

GPR14/Urotensin-II Receptor Agonism

The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor using compounds structurally related to N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide shows its potential in pharmacological research. This can lead to new treatments for various conditions (Croston et al., 2002).

Eigenschaften

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-11-3-4-12(17)13(18)7-11/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHWQSOZHWXJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)